molecular formula C6H4BF3O3 B11717761 (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid

(2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid

Cat. No.: B11717761
M. Wt: 191.90 g/mol
InChI Key: IXEBLDLKOBUEJP-UHFFFAOYSA-N
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Description

(2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a phenyl ring, along with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and proceeds under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Quinone derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2,3,4-Trifluoro-5-hydroxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl and hydroxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

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Properties

Molecular Formula

C6H4BF3O3

Molecular Weight

191.90 g/mol

IUPAC Name

(2,3,4-trifluoro-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H4BF3O3/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1,11-13H

InChI Key

IXEBLDLKOBUEJP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)F)O)(O)O

Origin of Product

United States

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